3-(Cyclopropylmethoxy)-N-(3,5-dichloropyridin-4-yl)-4-hydroxybenzamide
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Overview
Description
Scientific Research Applications
Metabolism and Pharmacokinetics Studies
- Metabolic Investigation : A study investigated the metabolism of a closely related compound, N-(3,5-dichloropyrid-4-yl)-3-cyclopentyloxy-4-methoxybenzamide (RP73401), a phosphodiesterase IV (PDE IV) inhibitor. Using mass spectrometry, the research found 4-amino-3,5-dichloropyridine (ADCP) as a metabolite, confirming its formation through the metabolism of RP73401 both in vitro and in vivo (Cassidy et al., 2000).
Chemical Synthesis and Impurities
- Synthesis Methods : Research has been conducted on synthesizing related impurities in crude roflumilast, including compounds similar to 3-(Cyclopropylmethoxy)-N-(3,5-dichloropyridin-4-yl)-4-hydroxybenzamide. A simple synthetic method was developed, involving alkylation, oxidation, chlorination, and acylation reactions (Zhang et al., 2014).
Process Development
- Industrial Process Development : The industrial process development for a similar compound, 3-(cyclopentyloxy)-N-(3,5-dichloropyrid-4-yl)-4-methoxybenzamide, a potent PDE IV type inhibitor, has been described. This included scalable reaction conditions for pilot-scale synthesis and improvements for safety, economics, and environmental impact (Charles et al., 1998).
Pharmacological Applications
- Phosphodiesterase (PDE) Inhibitor Applications : Studies have identified various analogs of roflumilast, a PDE-4 inhibitor, as potential treatments for chronic pulmonary diseases. These inhibitors have been shown to effectively inhibit tumor necrosis factor-α release and oxidative burst in neutrophils and eosinophils, indicating their potential for treating conditions associated with pulmonary inflammation (Moretto et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-(cyclopropylmethoxy)-N-(3,5-dichloropyridin-4-yl)-4-hydroxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O3/c17-11-6-19-7-12(18)15(11)20-16(22)10-3-4-13(21)14(5-10)23-8-9-1-2-9/h3-7,9,21H,1-2,8H2,(H,19,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJTMJUHUWQHBEA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=CC(=C2)C(=O)NC3=C(C=NC=C3Cl)Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40735763 |
Source
|
Record name | 3-(Cyclopropylmethoxy)-N-(3,5-dichloropyridin-4-yl)-4-hydroxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40735763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
475271-62-6 |
Source
|
Record name | 3-(Cyclopropylmethoxy)-N-(3,5-dichloropyridin-4-yl)-4-hydroxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40735763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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